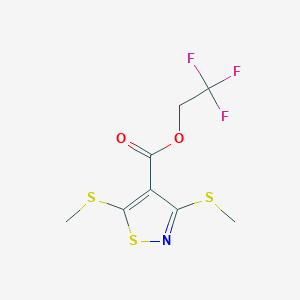
N,N'-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4-Heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanamido)-5-nitrophenyl]butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2 and a molecular weight of 500.1873 . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanamido)-5-nitrophenyl]butanamide typically involves the following steps:
Preparation of 2,2,3,3,4,4,4-heptafluorobutanoyl chloride: This intermediate is synthesized by reacting heptafluorobutyric acid with thionyl chloride under reflux conditions.
Formation of 2,2,3,3,4,4,4-heptafluorobutanamide: The heptafluorobutanoyl chloride is then reacted with aniline to form the corresponding amide.
Nitration: The amide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the phenyl ring.
Coupling Reaction: Finally, the nitrated amide is coupled with another molecule of 2,2,3,3,4,4,4-heptafluorobutanoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanamido)-5-nitrophenyl]butanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions, although this is less common due to the stability of the carbon-fluorine bond.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of heptafluorobutyric acid and the corresponding amine.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,4-Heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanamido)-5-nitrophenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanamido)-5-nitrophenyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that recognize its unique structure, leading to specific biological effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: A simpler fluorinated amine with similar properties but lacking the nitro and amide functionalities.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated ester used in polymer chemistry with different reactivity and applications.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanamido)-5-nitrophenyl]butanamide is unique due to its combination of multiple fluorinated groups, nitro functionality, and amide linkages, which impart distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various fields.
Propiedades
Fórmula molecular |
C14H5F14N3O4 |
|---|---|
Peso molecular |
545.18 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-5-nitrophenyl]butanamide |
InChI |
InChI=1S/C14H5F14N3O4/c15-9(16,11(19,20)13(23,24)25)7(32)29-4-1-5(3-6(2-4)31(34)35)30-8(33)10(17,18)12(21,22)14(26,27)28/h1-3H,(H,29,32)(H,30,33) |
Clave InChI |
TWRBBFWMXWNYQA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1NC(=O)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11563939.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11563941.png)
![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563944.png)

![3-hydroxy-6-(hydroxymethyl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B11563963.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate](/img/structure/B11563967.png)
![4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11563970.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11563971.png)
![5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoic acid](/img/structure/B11563978.png)
![1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate](/img/structure/B11563979.png)

![5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11564003.png)

![N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11564011.png)
